Home > Products > Screening Compounds P129895 > N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide - 941951-10-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

Catalog Number: EVT-3150358
CAS Number: 941951-10-6
Molecular Formula: C23H19ClN2O4S
Molecular Weight: 454.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)

  • Compound Description: This benzoxazole derivative displayed notable anti-Candida activity, specifically against C. albicans SC5314 with a minimum inhibitory concentration (MIC) of 16 µg/mL and 100% growth reduction. While it showed weak anti-proliferative activity against azole-resistant C. albicans strains (Itr and Flu) and C. glabrata, its potency against the SC5314 strain highlights its antifungal potential. []

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone (5i)

  • Compound Description: Demonstrating a broader spectrum of antifungal activity, this benzoxazole derivative exhibited efficacy against C. glabrata, achieving a 53.0 ± 3.5% growth reduction at 16 µg/mL. This activity against C. glabrata, a species often resistant to common antifungal treatments, marks it as a potentially valuable compound. []

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k)

  • Compound Description: Exhibiting anti-Candida activity, this benzoxazole derivative showed a minimum inhibitory concentration against C. albicans of 16 µg/mL, achieving a 64.2 ± 10.6% growth reduction. This result highlights its potential as a lead compound for developing new antifungal agents. []

2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a)

  • Compound Description: This benzoxazole derivative showed activity against a C. albicans isolate, yielding 88.0 ± 9.7% growth reduction at 16 µg/mL. This finding underscores its potential as an antifungal agent. []

4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1)

  • Compound Description: Compound 1, a biologically active benzoxazole derivative, has been structurally characterized using X-ray crystallography and DFT calculations. Its crystal structure reveals stabilization by intra- and intermolecular hydrogen bonds, including an intermolecular O-H⋅⋅⋅N hydrogen bond forming an N3 chain motif. []

2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2)

  • Compound Description: As a biologically active benzoxazole derivative, Compound 2 has undergone structural analysis through X-ray crystallography and DFT calculations. DFT studies indicate that its small HOMO-LUMO energy gap of 3.80 eV implies higher chemical reactivity compared to compounds 1 and 3. Similar to Compound 1, its crystal structure is stabilized by both intra- and intermolecular hydrogen bonds, with an intermolecular O-H⋅⋅⋅N hydrogen bond generating an O7 chain motif. []

2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 3)

  • Compound Description: Compound 3, a biologically active benzoxazole derivative, has been characterized using X-ray crystallography and DFT calculations. Its crystal structure, like those of compounds 1 and 2, is stabilized by both intra- and intermolecular hydrogen bonds, with an intermolecular O-H⋅⋅⋅N hydrogen bond leading to an O7 chain motif. []

1-(2-(2-chlorophenyl)benzo[d]oxazol-5-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 5n)

  • Compound Description: Exhibiting potent anti-angiogenesis activity, Compound 5n selectively inhibits vascular endothelial growth factor receptor 2 (VEGFR-2) kinase over epidermal growth factor receptor (EGFR) kinase. This selectivity, coupled with its potent in vitro cytotoxic activity against HUVEC, H1975, A549, and HeLa cell lines (IC50 values of 8.46, 1.40, 7.61, and 0.28 μM, respectively) and acceptable VEGFR-2 kinase inhibition (IC50 = 0.25 μM), marks it as a promising candidate for anti-angiogenesis drug development. Molecular docking studies suggest it acts as a type II VEGFR-2 kinase inhibitor. []

    (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

      • Compound Description: GSM-2 represents a second-generation γ-secretase modulator (GSM) that selectively targets the production of Aβ42, a key player in Alzheimer's disease pathology. Unlike GSIs like LY450139 and BMS-708163, GSM-2 does not increase β-CTF levels, potentially mitigating the risk of adverse effects on cognition. Preclinical studies demonstrated that both acute and subchronic GSM-2 administration significantly improved memory deficits in Tg2576 mice without affecting normal cognitive function in wild-type mice. This profile suggests GSM-2 might be a safer and more effective therapeutic strategy for Alzheimer's disease compared to GSIs. []
      • Compound Description: BMS-299897 is a γ-secretase inhibitor investigated for its ability to reduce brain Aβ40 levels as a potential therapeutic strategy for Alzheimer's disease. In a preclinical study using Tg2576 mice, BMS-299897 demonstrated a strong correlation between γ-secretase occupancy in the brain and reduction of brain Aβ40 levels over a range of doses and time points after administration. This correlation suggests that monitoring γ-secretase occupancy could be a valuable approach for assessing the effectiveness of γ-secretase inhibitors in clinical settings. []
      • Compound Description: BMS-433796 is another γ-secretase inhibitor explored for its potential in lowering brain Aβ40 levels as a treatment for Alzheimer's disease. Preclinical studies in Tg2576 mice revealed a strong correlation between BMS-433796's occupancy of γ-secretase in the brain and the reduction of brain Aβ40 levels across various doses and time points after administration. This finding reinforces the idea that monitoring γ-secretase occupancy could be a valuable biomarker for evaluating the efficacy of γ-secretase inhibitors in clinical trials. []
      Synthesis Analysis

      The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide typically involves a multi-step organic synthesis process. The following outlines a common synthetic route:

      1. Formation of the Benzo[d]oxazole Ring:
        • This step involves the cyclization of ortho-aminophenol derivatives with carboxylic acids or their derivatives to form the benzo[d]oxazole structure.
      2. Attachment of the Phenyl Group:
        • A Suzuki coupling reaction is often used here, where a halogenated benzo[d]oxazole reacts with phenylboronic acid.
      3. Introduction of the Sulfonyl Group:
        • The intermediate product from the previous step is treated with a sulfonyl chloride under basic conditions to introduce the sulfonyl group.
      4. Formation of the Butanamide Chain:
        • Finally, amidation occurs by reacting the sulfonyl intermediate with an appropriate amine to yield the desired butanamide .

      Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

      Molecular Structure Analysis

      The molecular structure of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide can be described as follows:

      • Molecular Formula: C₁₄H₁₄ClN₃O₃S
      • Molecular Weight: 325.79 g/mol
      • Structural Features:
        • The compound features a benzo[d]oxazole ring system that contributes to its chemical reactivity and potential biological activity.
        • The presence of a chlorophenyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.
        • The butanamide moiety provides sites for hydrogen bonding, which may be crucial for its biological interactions.

      The three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to understand better how these structural features affect its properties and reactivity .

      Chemical Reactions Analysis

      N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide can participate in several chemical reactions:

      1. Oxidation:
        • The compound may undergo oxidation to introduce additional functional groups or modify existing ones.
      2. Reduction:
        • Reduction reactions can alter the oxidation state of specific atoms within the molecule, potentially modifying its reactivity.
      3. Substitution Reactions:
        • It can engage in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzo[d]oxazole rings, allowing for further derivatization .

      These reactions are essential for exploring the compound's derivatives and understanding its reactivity profile in various chemical environments.

      Mechanism of Action

      The mechanism of action for N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide largely depends on its biological targets. Generally, compounds with this structure may interact with specific enzymes or receptors, modulating their activity through binding interactions.

      Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting cytokine production (e.g., IL-1β and IL-6), suggesting that this compound might also have therapeutic potential in inflammatory diseases. Experimental studies are necessary to elucidate specific molecular targets and pathways involved in its action .

      Physical and Chemical Properties Analysis

      The physical and chemical properties of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide include:

      Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for confirming these properties .

      Applications

      N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide has potential applications in several scientific fields:

      1. Medicinal Chemistry:
        • Due to its structural features, it may serve as a lead compound for developing anti-inflammatory agents or other therapeutic drugs.
      2. Material Science:
        • Its unique properties could be explored in developing new materials with specific optical or electronic characteristics.
      3. Biological Research:
        • The compound can be utilized in studies aimed at understanding cellular signaling pathways and inflammatory responses due to its potential inhibitory effects on cytokine production .

      Properties

      CAS Number

      941951-10-6

      Product Name

      N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

      IUPAC Name

      N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide

      Molecular Formula

      C23H19ClN2O4S

      Molecular Weight

      454.93

      InChI

      InChI=1S/C23H19ClN2O4S/c24-17-10-12-19(13-11-17)31(28,29)14-4-9-22(27)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)30-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,27)

      InChI Key

      WWGKOFWCJCKRKC-UHFFFAOYSA-N

      SMILES

      C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.